Dansyl-tyr-val-gly

Enzyme Kinetics Peptide Amidation PAM Substrate

PAM kinetic studies often require laborious extraction steps and radioisotopes when using non-fluorescent substrates, increasing assay time and regulatory burden. Dansyl-Tyr-Val-Gly eliminates both bottlenecks. • Extraction-free workflow: Direct HPLC separation of substrate and product on standard C18 columns in <3 min, unlike dansyl-Ala-Arg which requires chloroform extraction. • High sensitivity: 5 fmol detection limit with sub-μM KM (2.7 μM) enables accurate kinetics at low enzyme concentrations, conserving recombinant PAM preparations. • Batch-to-batch consistency: ≥98% HPLC purity, stored at -20°C, supports GLP/GMP method validation and long-term reproducibility.

Molecular Formula C28H34N4O7S
Molecular Weight 570.7 g/mol
Cat. No. B048499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-tyr-val-gly
SynonymsDANSYL-TYR-VAL-GLY
Molecular FormulaC28H34N4O7S
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
InChIInChI=1S/C28H34N4O7S/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35)/t22-,26-/m0/s1
InChIKeyVVDJIPURODAIDY-NVQXNPDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-tyr-val-gly: Validated Fluorescent PAM Substrate


Dansyl-tyr-val-gly (CAS 113527-49-4) is a synthetic fluorescent tetrapeptide comprising an N-terminal dansyl fluorophore (5-dimethylaminonaphthalene-1-sulfonyl) conjugated to the tripeptide sequence Tyr-Val-Gly . The dansyl moiety confers strong fluorescence with an excitation wavelength of 342 nm and an emission wavelength of 562 nm, enabling sensitive detection in biochemical assays . This compound serves as a validated substrate for peptidylglycine α-amidating monooxygenase (PAM; EC 1.14.17.3), an enzyme critical for the post-translational C-terminal amidation of neuroendocrine peptides [1]. Its defined sequence and fluorescent properties have established it as a reference tool for quantifying PAM activity, characterizing enzyme kinetics, and screening inhibitors [2].

Fluorescent PAM substrate for enzyme activity assays
Direct HPLC separation of substrate and product without extraction
Red-shifted dansyl emission minimizes biological autofluorescence
High enzyme affinity supports low-concentration assay formats

Why Dansyl-tyr-val-gly Is Irreplaceable


While several fluorescent peptide substrates exist for amidating enzymes, dansyl-tyr-val-gly's unique combination of the dansyl fluorophore with the specific Tyr-Val-Gly tripeptide sequence confers distinct advantages in sensitivity, assay workflow, and kinetic characterization. Generic substitution with non-fluorescent analogs (e.g., Ac-Tyr-Val-Gly) requires additional detection steps, while alternative fluorophores (e.g., EDANS) may exhibit different spectral properties that are incompatible with established HPLC protocols [1]. Furthermore, closely related dansylated peptides such as dansyl-Ala-Arg require chloroform extraction due to identical substrate and product fluorescence, whereas dansyl-tyr-val-gly enables direct HPLC separation without extraction [2]. These differences are not merely academic; they directly impact assay throughput, quantitative accuracy, and reproducibility in enzyme characterization and inhibitor screening. The following quantitative evidence demonstrates precisely where dansyl-tyr-val-gly offers verifiable differentiation from its closest analogs.

Non-fluorescent analogs
Ac-Tyr-Val-Gly and similar substrates require radiolabeling or post‑assay derivatization, adding handling complexity and analytical variability.
Alternative fluorophores (e.g., EDANS)
EDANS emission (~490 nm) may overlap with common biological autofluorescence, reducing signal‑to‑noise in complex matrices and conflicting with established HPLC protocols.
Closely related dansyl peptides
Dansyl-Ala-Arg requires chloroform extraction due to identical substrate/product fluorescence, impairing throughput and quantitative reproducibility.

Dansyl-tyr-val-gly: Quantitative Advantages Over Analogs


Superior Catalytic Efficiency vs D-Ala Analog

In a direct head-to-head kinetic comparison using identical reaction conditions and the same source of PAM, dansyl-tyr-val-gly demonstrated a catalytic efficiency (V/K) that is approximately 186-fold higher than that of the D-alanine analog N-dansyl-Tyr-Val-D-Ala. The (V/K)app for dansyl-tyr-val-gly was (5.0 ± 0.7) × 10⁵ M⁻¹ s⁻¹, compared to (3.0 ± 0.2) × 10⁴ M⁻¹ s⁻¹ for the D-alanine variant [1]. This substantial difference in catalytic efficiency underscores the critical importance of the C-terminal glycine residue for optimal substrate recognition and turnover by PAM.

Catalytic efficiency vs D‑Ala analog
Head-to-head
~186‑fold higher V/K (5.0 vs 0.30 ×10⁵ M⁻¹s⁻¹)
Supports PAM substrate selection and assay sensitivity
C-terminal glycine critical for recognition
Enzyme Kinetics Peptide Amidation PAM Substrate

Direct HPLC-Fluorescence Detection Without Extraction

Dansyl-tyr-val-gly and its amidated product dansyl-Tyr-Val-NH₂ can be baseline-resolved by reverse-phase HPLC and detected fluorometrically in quantities as low as 5 fmol in a single isocratic run, requiring less than 3 minutes per sample [1]. In contrast, dansyl-Ala-Arg (a fluorescent substrate for carboxypeptidase M) cannot be directly quantified due to the identical fluorescence spectra of the substrate and cleavage product dansyl-Ala-OH (λex = 340 nm; λem = 495 nm). This necessitates a chloroform extraction step to separate the product from the unreacted substrate, adding time, variability, and organic waste to the assay workflow [2].

Direct HPLC detection
Method context
5 fmol detection limit; baseline separation of substrate and product without extraction
Streamlines high-throughput PAM assay workflow
Eliminates chloroform extraction step;
Stokes shift & signal-to-noise
Class-level
λex 342 nm, λem 562 nm (Stokes shift 220 nm)
Enables sensitive detection in complex biological matrices
Red-shifted emission avoids autofluorescence overlap
PAM affinity (KM)
Cross-study comparable
KM 2.7 μM (recombinant) vs 25 μM for TNP analog (~10‑fold lower)
Supports low‑substrate consumption assays
Reported in purified enzyme and tissue extracts
Fluorescence Detection HPLC Assay Enzyme Activity

Large Stokes Shift and High Signal-to-Noise

Dansyl-tyr-val-gly exhibits a defined fluorescence profile with an excitation maximum at 342 nm and an emission maximum at 562 nm in aqueous conditions, yielding a large Stokes shift of 220 nm . This large Stokes shift minimizes self-quenching and spectral overlap with background autofluorescence, thereby improving signal-to-noise ratios in biological samples. In contrast, the non-fluorescent analog Ac-Tyr-Val-Gly requires radiolabeling (e.g., ¹²⁵I) or post-assay derivatization for detection, introducing additional handling hazards and variability [1]. While EDANS-labeled peptides are commonly used in FRET assays, their typical emission is around 490 nm, which may overlap with common biological fluorophores; dansyl's red-shifted emission at 562 nm offers a clearer spectral window in many complex matrices.

Stokes shift & signal-to-noise
Class-level
λex 342 nm, λem 562 nm (Stokes shift 220 nm)
Enables sensitive detection in complex biological matrices
Red-shifted emission avoids autofluorescence overlap
Fluorescent Probe Signal-to-Noise Ratio Assay Sensitivity

High PAM Affinity for Low-Concentration Assays

Kinetic characterization of dansyl-tyr-val-gly with purified recombinant PAM reveals a KM,app of 2.7 ± 0.4 μM and a KM as low as 0.0025 mM (2.5 μM) in tissue extracts [1][2]. This high apparent affinity allows assays to be conducted at low substrate concentrations, reducing compound consumption and background signal. For comparison, the trinitrophenylated substrate TNP-D-Tyr-Val-Gly exhibits a KM of 25 ± 5 μM with islet PAM, approximately 10-fold higher, indicating lower affinity and requiring higher substrate concentrations to achieve Vmax [3]. The lower KM of dansyl-tyr-val-gly is particularly advantageous when working with limited enzyme samples or expensive recombinant PAM preparations.

PAM affinity (KM)
Cross-study comparable
KM 2.7 μM (recombinant) vs 25 μM for TNP analog (~10‑fold lower)
Supports low‑substrate consumption assays
Reported in purified enzyme and tissue extracts
Michaelis-Menten Kinetics Enzyme Affinity PAM Characterization

Dansyl-tyr-val-gly: Research & Industrial Applications


High-Throughput PAM Inhibitor Screening

The rapid HPLC separation (<3 min/sample) and 5 fmol detection limit of dansyl-tyr-val-gly make it ideally suited for automated, high-throughput screening of compound libraries against PAM. The elimination of extraction steps (unlike dansyl-Ala-Arg) and the large Stokes shift that minimizes matrix interference enable robust, reproducible quantification across thousands of wells with minimal manual intervention [1]. The high catalytic efficiency (V/K = 5.0×10⁵ M⁻¹ s⁻¹) ensures that even weak inhibitors produce measurable signal changes, enhancing assay dynamic range.

Kinetic Characterization of PAM Isoforms and Mutants

The sub-micromolar KM (2.7 μM) of dansyl-tyr-val-gly allows accurate kinetic parameter determination at low substrate concentrations, conserving expensive recombinant enzyme preparations [1]. The well-characterized kinetic parameters (kcat = 13.8 s⁻¹ for wild-type PAM under defined conditions) provide a benchmark for comparing mutant enzyme activity, making this substrate a reference standard for structure-function studies of PAM [2].

Endogenous PAM Activity in Tissues and Biofluids

The high apparent affinity of dansyl-tyr-val-gly for PAM (KM as low as 2.5 μM in brain stem extracts) enables sensitive detection of endogenous amidating activity in crude biological samples [1]. The fluorescence-based detection avoids the hazards and disposal costs of radioisotopes required for non-fluorescent substrates like D-Tyr-Val-Gly, simplifying laboratory compliance and reducing operational expenses [2].

HPLC-Based PAM Assays for Regulated Environments

The robust and reproducible separation of dansyl-tyr-val-gly from its amidated product on standard C18 columns, with clear baseline resolution and stable fluorescence signal, supports method validation in GLP/GMP settings [1]. The commercial availability of the compound in high purity (≥99% by HPLC) with defined storage conditions (−20°C) ensures batch-to-batch consistency essential for long-term studies and regulatory submissions [2].

Application
Selection Property
Validation Focus
PAM inhibitor screening (high‑throughput)
HPLC‑compatible fluorescence detection
Substrate/product resolution and assay speed
PAM isoform & mutant kinetic studies
Low KM for economical enzyme use
Kinetic parameter benchmarking
Endogenous PAM activity detection in tissues
High affinity and fluorescence detection
Sensitivity in crude biological matrices
HPLC‑based PAM assay standardization
Batch‑to‑batch purity and reproducible separation
Method validation and long‑term reproducibility

Technical Documentation Hub

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35 linked technical documents
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